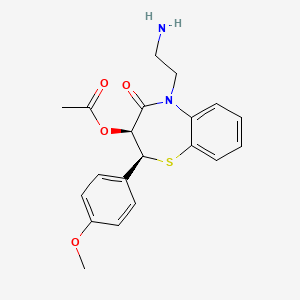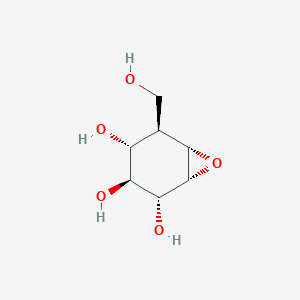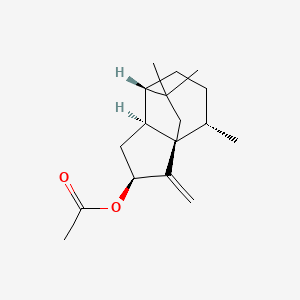![molecular formula C31H45NO10 B1245002 2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1245002.png)
2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid is a natural product found in Trichoderma viride with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
A study explored the antimicrobial and antioxidant activities of coordination compounds of (±)-2-amino-3-(4-hydroxyphenyl) propionic acid and their mixed ligand complexes. The compounds showed significant antioxidant capacity and antimicrobial activities, suggesting potential applications in these fields (Aiyelabola, Akinkunmi, & Akinade, 2020).
Amino Acid Biosynthesis
Another study focused on amino acid biosynthesis, noting that mixed rumen microorganisms incorporated labelled compounds into amino acids. This research provides insight into amino acid biosynthesis processes, which could have implications for various scientific and industrial applications (Sauer, Erfle, & Mahadevan, 1975).
Metal-Organic Frameworks (MOFs) Construction
The construction of novel metal-organic frameworks (MOFs) using derivatives, including 2-amino-3-(4-aminophenyl)-propionic acid, was investigated. These MOFs have potential applications in various fields due to their unique properties, such as chirality induction and potential as NLO materials (Xie et al., 2007).
Synthesis of Sugar Amino Acids
Research on the synthesis of new sugar amino acids using chiral building blocks derived from cellulose highlighted potential applications in peptidomimetics and the creation of conformationally restricted structures (Defant et al., 2011).
Corrosion Inhibition
A study on corrosion inhibitors for steel in hydrochloric acid found that certain compounds, including 2-amino-N-octadecyl-3-(4-hydroxyphenyl) propionamide, could be effective in reducing corrosion, suggesting applications in the petroleum industry (Yadav, Kumar, & Sharma, 2014).
Bionanocomposites Development
Research on the use of 3-(4-Hydroxyphenyl)propionic acid in the development of bionanocomposites with layered double hydroxides showed these materials have high thermal stability and mechanical reinforcement. This has implications for various applications, including potentially biodegradable materials (Totaro et al., 2017).
Synthesis of Lysophospholipid Analogs
A method for synthesizing lysophospholipid analogs, using 2-amino-3-phosphocholine-glycerinic-acid-alkylester and related compounds, was described. This could have applications in creating new phospholipid analogs for various purposes (Deigner & Fyrnys, 1992).
Labeling of Norepinephrine Precursor Amino Acids
The efficient labeling of L-DOPS, a norepinephrine precursor amino acid, for use in metabolic studies, was achieved. This research aids in understanding norepinephrine metabolism and related processes (Kurosawa & Nishioka, 1996).
Eigenschaften
Produktname |
2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid |
|---|---|
Molekularformel |
C31H45NO10 |
Molekulargewicht |
591.7 g/mol |
IUPAC-Name |
2-[(E)-1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C31H45NO10/c1-2-3-4-7-10-13-23(33)14-11-8-5-6-9-12-15-25(31(42,30(40)41)21-27(35)36)28(37)32-26(29(38)39)20-22-16-18-24(34)19-17-22/h12,15-19,25-26,34,42H,2-11,13-14,20-21H2,1H3,(H,32,37)(H,35,36)(H,38,39)(H,40,41)/b15-12+ |
InChI-Schlüssel |
QSQIZTATOSQHOO-NTCAYCPXSA-N |
Isomerische SMILES |
CCCCCCCC(=O)CCCCCC/C=C/C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyme |
viridiofungin A viridiofungin A2 viridiofungin A4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





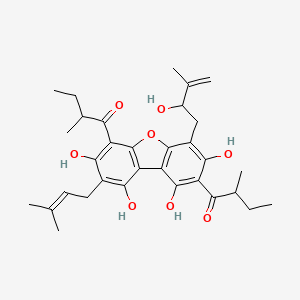
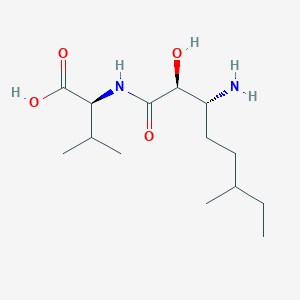
![(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1S,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide](/img/structure/B1244930.png)

![2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1244932.png)
![N-Methylindolo[3,2-b]-5alpha-cholest-2-ene](/img/structure/B1244934.png)
![8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one](/img/structure/B1244936.png)
